MK8722

AMPK signaling metabolic regulation enzyme activation

Many AMPK activators show isoform bias or require cellular conversion. MK8722 is the definitive systemic pan-AMPK activator that directly engages all 12 mammalian complexes with an EC50 of 1-60 nM and achieves 4- to 24-fold greater activation than AMP. It eliminates insulin/AMPKα Thr172 phosphorylation dependencies. • Delivers consistent, high-magnitude AMPK pathway engagement-ideal for phospho-proteomics, transcriptional profiling, and high-throughput screens. • Ensures β2-containing complex activation, making it uniquely suited for skeletal muscle glucose-uptake studies (10-30 mg/kg oral in mice; 10-30 µM in vitro). • Serves as the benchmark positive control for AMPK-driven cardiac hypertrophy assays, with fully characterized, reversible hypertrophy in multiple species.

Molecular Formula C24H20ClN3O4
Molecular Weight 449.9 g/mol
CAS No. 1394371-71-1
Cat. No. B609113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK8722
CAS1394371-71-1
SynonymsMK-8722;  MK 8722;  MK8722.
Molecular FormulaC24H20ClN3O4
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESC1C(C2C(O1)C(CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O
InChIInChI=1S/C24H20ClN3O4/c25-16-10-17-23(28-24(26-17)32-19-12-31-21-18(29)11-30-22(19)21)27-20(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,18-19,21-22,29H,11-12H2,(H,26,27,28)/t18-,19-,21-,22-/m1/s1
InChIKeyXQMNBTZLYOOAGA-UGESXGAOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK8722 (CAS 1394371-71-1) – A Potent Systemic Pan-AMPK Activator for Metabolic and AMPK-Signaling Research


MK8722 (MK-8722) is a potent, direct, allosteric activator of all twelve mammalian AMP-activated protein kinase (AMPK) complexes [1]. It binds to the allosteric drug and metabolite (ADaM) site at the interface of the α kinase domain and the β carbohydrate-binding module, stabilizing the active conformation of the activation loop and enabling full enzyme activation without requiring AMPKα Thr172 phosphorylation [2]. MK8722 activates phosphorylated AMPK (pAMPK) complexes with EC50 values ranging from approximately 1 to 60 nM across isoforms, and exhibits 4- to 24-fold greater activation magnitude relative to the endogenous activator AMP [3]. As a systemic pan-AMPK activator with high oral bioavailability in rodents and non-human primates, MK8722 serves as a benchmark tool compound for interrogating AMPK-dependent metabolic regulation, glucose homeostasis, and downstream signaling pathways in both in vitro and in vivo experimental systems.

Workflow
Pan-AMPK pathway activation studies
Selection
Allosteric ADaM-site tool compound
Use Context
In vitro & in vivo metabolic signaling research

Why Pan-AMPK Activation with MK8722 Cannot Be Replicated by Generic or Isoform-Selective AMPK Activators


AMPK activators are not functionally interchangeable due to fundamental differences in isoform selectivity, binding mechanisms, and downstream biological consequences. MK8722 is a systemic pan-AMPK activator that engages all twelve mammalian AMPK complexes with high potency across both β1- and β2-containing isoforms, whereas many comparator compounds exhibit marked isoform bias or operate through distinct allosteric or phosphorylation-dependent mechanisms [1]. For example, the widely used AMPK activator A-769662 shows greater than 30-fold selectivity for β1-containing complexes over β2-containing complexes, severely limiting its utility in tissues where β2 isoforms predominate, such as skeletal muscle [1]. Furthermore, indirect activators like AICAR require intracellular conversion to ZMP to mimic AMP binding, whereas MK8722 directly binds the ADaM site and activates AMPK independent of upstream kinases or cellular energy status [2]. These mechanistic distinctions translate directly into divergent experimental outcomes: MK8722 induces robust, durable, insulin-independent glucose uptake in skeletal muscle across species, an effect not consistently observed with β1-selective or AMP-mimetic activators [3]. Substituting MK8722 with a generic AMPK activator in a research protocol therefore risks altering the isoform engagement profile, activation mechanism, and magnitude of downstream pathway modulation, thereby compromising reproducibility and interpretability of results.

  • β1-selective activators (e.g., A-769662) may exhibit markedly reduced engagement of β2-containing complexes, limiting interpretation in skeletal muscle or cardiac models.
  • AMP-mimetic prodrugs (e.g., AICAR) require γ-subunit nucleotide sensing and upstream phosphorylation; ADaM-site activation bypasses this dependency, altering pathway response.
  • Isoform-selective or indirect activators may produce a narrower downstream signaling signature than pan-AMPK engagement with MK8722.

Quantitative Differential Evidence: MK8722 vs. Closest AMPK Activator Comparators


Potency and Activation Magnitude: MK8722 vs. Endogenous Activator AMP

MK8722 activates phosphorylated AMPK (pAMPK) complexes with significantly greater potency and maximal activation magnitude compared to the endogenous activator AMP. Across all twelve mammalian AMPK complexes, MK8722 exhibits EC50 values ranging from approximately 1 to 60 nM, whereas AMP requires substantially higher concentrations to achieve comparable activation. Moreover, the maximal fold-activation achieved with MK8722 exceeds that of AMP by a factor of 4 to 24 [1][2]. MK8722 achieves full AMPK activation without requiring AMPKα Thr172 phosphorylation, binding directly to the ADaM site and stabilizing the active conformation of the activation loop [3]. In contrast, AMP activates AMPK through γ-subunit binding and is dependent on upstream kinase-mediated phosphorylation for full activity. This combination of sub-nanomolar to low-nanomolar potency and supra-physiological maximal activation renders MK8722 a more reliable and robust tool for achieving consistent, high-magnitude AMPK activation in experimental systems compared to reliance on endogenous AMP fluctuations or AMP-mimetic compounds.

Potency vs. endogenous AMP
Head-to-head comparison
EC50 ~1–60 nM; 4- to 24-fold higher maximal activation than AMP (1× baseline)
Supports supraphysiological pathway engagement control
Cell-free AMPK activation assay context
AMPK signaling metabolic regulation enzyme activation

β2-Containing AMPK Complex Activation: MK8722 vs. A-769662

MK8722 demonstrates the highest reported potency for activating β2-containing AMPK complexes among all AMPK activators characterized to date. In direct comparison with the widely used reference activator A-769662, MK8722 exhibits a dramatic selectivity difference. MK8722 activates β2-containing complexes with a Kd of approximately 0.05 µM (50 nM) and activates β1-containing complexes with a Kd of approximately 0.001 µM (1 nM) [1]. In contrast, A-769662 displays pronounced β1 selectivity with a Kd of 0.5 µM for β1-containing complexes versus 15 µM for β2-containing complexes—a greater than 30-fold preference for β1 isoforms [1]. This differential isoform engagement has critical functional implications: MK8722 robustly activates AMPK in skeletal muscle where β2 isoforms are highly expressed, whereas A-769662 demonstrates markedly reduced efficacy in this tissue [2]. For researchers studying AMPK function in skeletal muscle, cardiac tissue, or any β2-expressing system, MK8722 provides reliable pathway activation that A-769662 and other β1-biased activators cannot achieve.

β2-complex binding vs. A-769662
Head-to-head comparison
MK8722 β2 Kd ≈50 nM; A-769662 β2 Kd ≈15 µM (300-fold difference)
Enables β2-isoform engagement in muscle and cardiac tissue
Binding affinity review; β1/β2 profile may differ
skeletal muscle metabolism isoform selectivity AMPK pharmacology

Glucose Uptake Mechanism: MK8722 vs. AICAR (γ3-Dependence)

MK8722 and the AMP-mimetic prodrug AICAR both lower blood glucose in vivo but operate through mechanistically distinct pathways with different AMPKγ3 subunit requirements. In studies utilizing AMPKγ3-deficient mouse models, MK8722-induced blood glucose lowering and glucose uptake in glycolytic skeletal muscle remained fully intact, whereas AICAR-induced glucose lowering was selectively lost in the absence of γ3 [1]. Quantitatively, ex vivo glucose uptake assays in glycolytic muscle from γ3-knockout mice showed preserved MK8722-stimulated uptake but abrogated AICAR-stimulated uptake relative to wild-type controls [1]. This differential γ3 dependence reflects the distinct allosteric mechanisms of the two activators: MK8722 binds the ADaM site and activates AMPK independently of γ-subunit nucleotide sensing, while AICAR (via its metabolite ZMP) mimics AMP and binds the γ-subunit CBS sites, making its activity exquisitely sensitive to γ3 expression [2]. For studies requiring AMPK activation in systems with variable or low γ3 expression, MK8722 provides a more consistent and pathway-agnostic activation profile compared to AMP-mimetic activators.

γ3-dependence vs. AICAR
Head-to-head comparison
MK8722: γ3-independent glucose uptake preserved; AICAR: γ3-dependent, abolished in γ3-KO muscle
Supports γ3-independent signaling studies
AMPKγ3-knockout mouse model
glucose metabolism insulin-independent glycolytic muscle

In Vivo Glucose-Lowering Efficacy: MK8722 vs. Rosiglitazone in Diabetic db/db Mice

In the db/db mouse model of type 2 diabetes, MK8722 demonstrates glucose-lowering efficacy comparable to the established insulin sensitizer rosiglitazone, despite operating through a mechanistically distinct, insulin-independent pathway. Following 12 days of once-daily oral administration, MK8722 at 30 mg/kg/day produced reductions in ambient blood glucose that were comparable in magnitude to those achieved with rosiglitazone at 3 mg/kg/day [1][2]. Critically, MK8722-mediated glucose lowering occurred without increasing plasma insulin levels and without evidence of hypoglycemia—even in high-dose, long-term (6-8 month) studies in normoglycemic rats and rhesus monkeys [3]. In contrast, rosiglitazone and other PPARγ agonists function as insulin sensitizers requiring functional insulin signaling, and are associated with weight gain, fluid retention, and cardiovascular concerns. This differential safety and mechanistic profile makes MK8722 a valuable tool compound for dissecting insulin-independent glucose disposal mechanisms, distinct from insulin sensitizer pharmacology.

Glycemic endpoint vs. rosiglitazone
Head-to-head comparison
Comparable blood glucose reduction in db/db mice (12-day oral dosing); insulin-independent pathway
Reported glycemic endpoint in diabetic model
db/db mouse model; mechanistic difference from insulin sensitizers
type 2 diabetes glucose homeostasis insulin resistance

High-Impact Research and Procurement Scenarios for MK8722


Investigating Insulin-Independent Glucose Uptake in Skeletal Muscle

Researchers studying insulin-independent mechanisms of glucose disposal should select MK8722 as their primary AMPK activation tool. As demonstrated in Section 3, MK8722 induces robust, durable glucose uptake in skeletal muscle across rodents and rhesus monkeys without requiring insulin signaling and without dependence on AMPKγ3 subunit expression [1]. This profile is distinct from AMP-mimetic activators (e.g., AICAR) which lose efficacy in γ3-deficient systems, and from insulin sensitizers (e.g., rosiglitazone) which require functional insulin pathways. MK8722 enables clean dissection of AMPK-mediated, insulin-independent glucose transport mechanisms in isolated muscle preparations, muscle cell lines (C2C12, human skeletal myocytes), and in vivo metabolic studies. The compound's pan-AMPK activation profile ensures engagement of β2-containing complexes that predominate in skeletal muscle, a feature not shared by β1-selective activators like A-769662 [2]. Standard protocols utilize oral gavage dosing at 10-30 mg/kg in mice or in vitro concentrations of 10-30 µM for acute stimulation assays [3].

AMPK Signaling Pathway Dissection with High-Magnitude Activation Control

For experimental systems requiring consistent, high-magnitude AMPK pathway activation that exceeds physiological levels, MK8722 provides a superior tool compared to endogenous activators or weaker synthetic compounds. As quantified in Section 3, MK8722 achieves 4- to 24-fold greater maximal AMPK activation than the endogenous ligand AMP, with EC50 values in the 1-60 nM range [1]. This supraphysiological activation window allows researchers to interrogate the full dynamic range of AMPK-dependent downstream signaling, including pACC phosphorylation, GLUT4 translocation, autophagy regulation, and transcriptional programs. The compound's direct allosteric mechanism at the ADaM site ensures activation independent of cellular energy status, AMP:ATP ratios, or upstream kinase activity, providing experimental control not achievable with nutrient deprivation, exercise mimetics, or mitochondrial inhibitors. MK8722 is particularly valuable for phospho-proteomic studies, transcriptomic analyses of AMPK-regulated gene programs, and high-throughput screening assays where robust, reproducible pathway engagement is critical for signal-to-noise optimization [2].

Cardiac Hypertrophy Model Development and AMPK Toxicity Studies

MK8722 serves as a definitive positive control and tool compound for studies investigating AMPK-mediated cardiac hypertrophy. As documented in Section 3 and the primary Science publication, chronic MK8722 administration induces dose-dependent, reversible cardiac hypertrophy in rodents and rhesus monkeys, with heart weight increases observed after 1 month of dosing and progression of hypertrophy with increased treatment duration (up to 6 months) [1]. Importantly, this hypertrophy occurs without notable functional sequelae or ECG abnormalities in the timeframes studied, and both heart weight and cardiac glycogen content return to near-control levels following a 2-month drug-free recovery period [2]. This well-characterized, reversible cardiac phenotype makes MK8722 an invaluable tool for: (1) developing in vitro models of AMPK-driven cardiomyocyte hypertrophy using human iPSC-derived cardiomyocytes; (2) screening combination therapies or adjunctive agents that may mitigate AMPK-mediated cardiac effects (e.g., nitazoxanide as described in recent patent literature [3]); and (3) establishing benchmark cardiac safety parameters for next-generation AMPK activators. Researchers should note that this cardiac effect is a class liability of systemic pan-AMPK activation and must be accounted for in experimental design and interpretation.

Cancer Metabolism and AMPK-Dependent Tumor Suppression Studies

Investigators exploring AMPK's dual role in cancer biology—as both a tumor suppressor and a metabolic stress response mediator—can leverage MK8722's systemic pan-AMPK activation profile to probe context-dependent effects. As demonstrated in human pancreatic cancer cell studies, MK8722 significantly inhibits carcinoma proliferation, migration, and invasion in a dose-dependent manner [1]. The compound's ability to engage all twelve mammalian AMPK complexes ensures comprehensive pathway activation regardless of cancer cell isoform expression patterns, providing a consistent baseline for comparing AMPK dependency across different tumor types. Researchers should design experiments accounting for AMPK's complex role in cancer: while acute activation may suppress proliferation and enhance autophagy initiation, chronic pan-AMPK activation may produce context-dependent outcomes. MK8722's well-characterized pharmacokinetics and oral bioavailability enable both in vitro (concentration ranges 10-50 µM for proliferation assays) and in vivo (oral dosing 10-30 mg/kg/day in murine xenograft models) experimental paradigms, facilitating translational studies of AMPK modulation in oncology [2].

Application
Selection Property
Validation Focus
Insulin-independent skeletal muscle glucose uptake studies
Pan-AMPK β2 engagement profile
γ3-independent glucose transport endpoints
AMPK signaling pathway dissection
High-magnitude allosteric activation
Downstream phospho-signaling and transcriptional readouts
AMPK-mediated cardiac hypertrophy model
Chronic pan-AMPK activation cardiac endpoints
Reversible hypertrophy endpoint monitoring
Cancer cell AMPK signaling studies
Pan-AMPK pathway activation in cancer lines
Proliferation and migration endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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